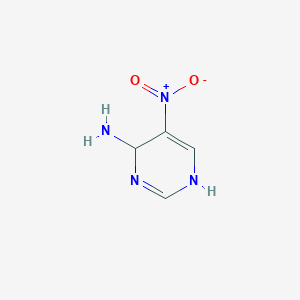
5-Nitro-1,4-dihydropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1,4-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines These compounds are characterized by a pyrimidine ring that has been partially hydrogenated, resulting in a dihydropyrimidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine can be achieved through various methods, including the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction can be catalyzed by various catalysts such as etidronic acid, which has been shown to be efficient in producing nitro dihydropyrimidine derivatives . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and phase transfer catalysts can also enhance the efficiency of the synthesis process by reducing reaction times and increasing yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-1,4-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro group can be substituted with other functional groups to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride. Substitution reactions may involve the use of nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Applications De Recherche Scientifique
5-Nitro-1,4-dihydropyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 5-Nitro-1,4-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Nitro-1,4-dihydropyrimidin-4-amine include:
- 5-Nitro-3,4-dihydropyrimidin-2(1H)-ones
- Quinazolin-4(3H)-ones
- 1,4-Dihydropyridines
Uniqueness
This compound is unique due to the presence of both a nitro group and an amine group on the dihydropyrimidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C4H6N4O2 |
|---|---|
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
5-nitro-1,4-dihydropyrimidin-4-amine |
InChI |
InChI=1S/C4H6N4O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2,4H,5H2,(H,6,7) |
Clé InChI |
KUNWUFOLXNPFMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(N=CN1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
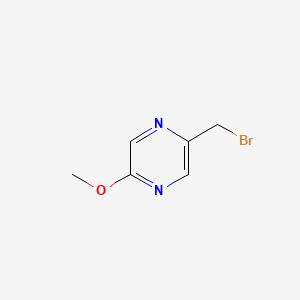
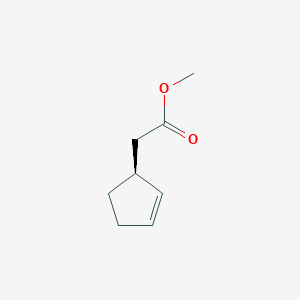
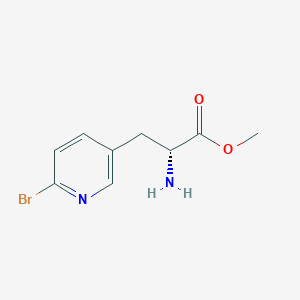
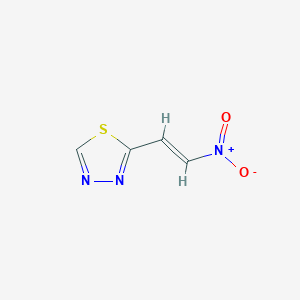
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
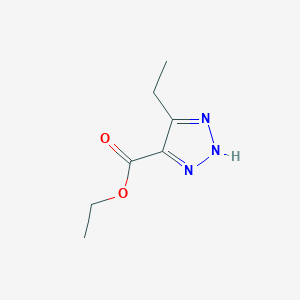
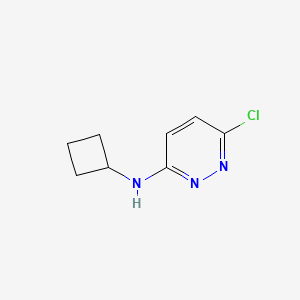
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
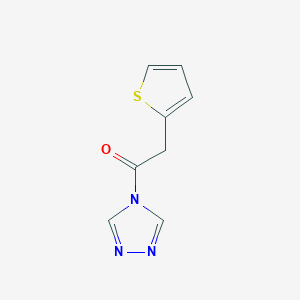
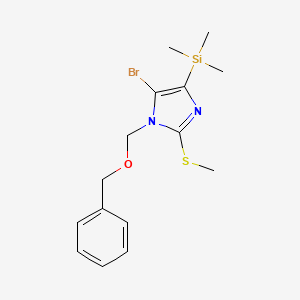
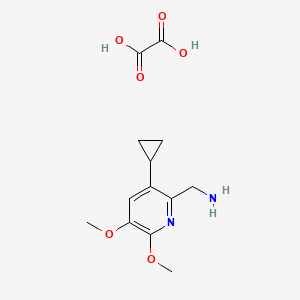
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
